

AdTx1 binding affinity and kinetics for α 1A-adrenoceptor

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Compound of Interest

Compound Name: AdTx1

Cat. No.: B1151270

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An In-depth Technical Guide on the Binding Affinity and Kinetics of **AdTx1** for the α 1A-Adrenoceptor

Introduction

AdTx1, also known as p-Da1a, is a 65-amino acid polypeptide isolated from the venom of the green mamba snake (*Dendroaspis angusticeps*).^{[1][2]} It belongs to the three-finger-fold peptide family and is distinguished by its high affinity and remarkable selectivity for the human α 1A-adrenoceptor (α 1A-AR), a G-protein coupled receptor (GPCR).^{[1][3]} The α 1-adrenoceptors are subdivided into α 1A, α 1B, and α 1D subtypes, which are involved in various physiological processes, including the regulation of muscle tone in the urogenital tract (α 1A), myocardial contractility (α 1B), and vascular tone (α 1D).^[2] **AdTx1**'s potent and selective inhibition of the α 1A-AR subtype makes it a valuable pharmacological tool for studying receptor function and a potential lead for developing therapeutics for conditions like benign prostatic hyperplasia.^{[2][3]}

This guide provides a comprehensive overview of the binding characteristics of **AdTx1** to the α 1A-adrenoceptor, presenting quantitative data, detailed experimental methodologies, and visualizations of key pathways and workflows for researchers, scientists, and drug development professionals.

Data Presentation: Binding Affinity and Kinetics

The interaction between **AdTx1** and the human α 1A-adrenoceptor has been characterized by its subnanomolar affinity and slow binding kinetics.^[3] **AdTx1** demonstrates approximately

1000-fold greater potency for the α 1A subtype compared to the α 1B and α 1D subtypes.[1][3]

Binding Affinity of AdTx1

The affinity of **AdTx1** for α 1-adrenoceptor subtypes is typically determined through competitive radioligand binding assays, where **AdTx1** competes with a known radiolabeled ligand, such as ^3H -prazosin, for binding to the receptor.[3] Direct binding assays using radiolabeled ^{125}I -**AdTx1** have also been performed to determine the equilibrium dissociation constant (Kd).[3]

Parameter	Value	Receptor Subtype	Assay Type	Notes
Ki	$0.35 \pm 0.04 \text{ nM}$	Human α 1A-AR	^3H -prazosin Competition	$\text{IC}_{50} = 1.1 \pm 0.05 \text{ nM}$ [3]
pKi	9.26	Human α 1A-AR	Competition Assay	[1][2][4]
Kd	0.6 nM	Human α 1A-AR	^{125}I -AdTx1 Saturation Binding	Direct binding assay with radiolabeled AdTx1.[1][3]
Ki	$317 \pm 37 \text{ nM}$	Human α 1B-AR	^3H -prazosin Competition	$\text{IC}_{50} = 950 \pm 110 \text{ nM}$ [3]
Ki	$420 \pm 83 \text{ nM}$	Rat α 1D-AR	^3H -prazosin Competition	$\text{IC}_{50} = 1250 \pm 250 \text{ nM}$ [3]

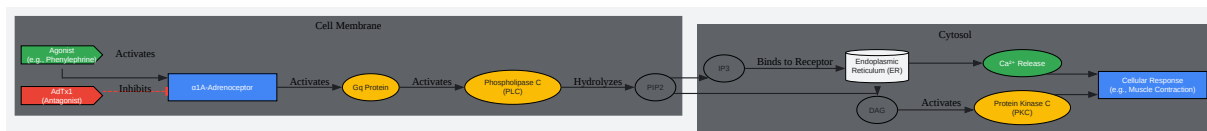
Binding Kinetics of AdTx1

The kinetic parameters of **AdTx1** binding to the human α 1A-adrenoceptor reveal a slow association rate and an exceptionally slow dissociation rate, resulting in a stable ligand-receptor complex.[1][3]

Parameter	Value	Receptor Subtype	Assay Type
kon (Association Rate)	$6.4 \pm 1.5 \times 10^6$ $M^{-1} \cdot min^{-1}$	Human $\alpha 1A$ -AR	^{125}I -AdTx1 Kinetic Assay
koff (Dissociation Rate)	$0.192 \pm 0.003 h^{-1}$	Human $\alpha 1A$ -AR	^{125}I -AdTx1 Kinetic Assay
$t_{1/2diss}$ (Dissociation Half-life)	3.6 hours	Human $\alpha 1A$ -AR	^{125}I -AdTx1 Kinetic Assay

Signaling Pathway Visualization

The $\alpha 1A$ -adrenoceptor is a canonical Gq/11-coupled receptor.[\[5\]](#) Upon agonist binding, it activates phospholipase C (PLC), which catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca^{2+}), while DAG activates protein kinase C (PKC), leading to various downstream cellular responses.[\[5\]](#)[\[6\]](#)



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